molecular formula C8H14O4 B12292652 Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-

Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B12292652
M. Wt: 174.19 g/mol
InChI Key: CEFRORNCZFPJCT-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 95586-53-1), is a chiral carboxylic acid derivative characterized by a tetrahydropyran (THP) ether group attached to the second carbon of the propanoic acid backbone. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . The THP group acts as a protective moiety for hydroxyl groups in synthetic chemistry, enhancing stability during reactions. The compound exists in enantiomeric forms, such as the (2R) -configuration synthesized via hydrolysis of methyl esters under basic conditions (85% yield) . Key applications include its use as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity and stereochemical specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-2-yloxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFRORNCZFPJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. The THP group remains stable under basic conditions due to its ether linkage’s resistance to nucleophiles. Key optimizations include:

  • Temperature Control : Maintaining 0°C prevents epimerization of the chiral center at C2.
  • Solvent Ratio : A 5:3 THF/water ratio balances reagent solubility and reaction efficiency.
  • Acidification Protocol : Gradual HCl addition avoids localized overheating, preserving product integrity.

Table 1: Hydrolysis Conditions and Outcomes

Parameter Value
Starting Material Methyl ester (2.07 g, 11 mmol)
Base 1M LiOH in THF/H₂O (5:3)
Reaction Time 5 hours
Temperature 0°C
Acid HCl (aq.)
Yield 85%

Industrial-Scale Considerations

The patent in, while focused on tetrahydro-4H-pyran-4-one, offers insights into scalable THP chemistry. Key lessons include:

  • Catalyst Recycling : Aluminum trichloride (AlCl₃) recovery reduces costs in large batches.
  • Solvent Selection : Methylene chloride’s low boiling point facilitates distillation and reuse.

Analytical Validation

Critical quality control steps include:

  • Chiral HPLC : Confirms enantiomeric excess ≥99% for the (2R)-isomer.
  • NMR Spectroscopy : Characteristic signals include δ 4.8–4.6 (THP anomeric proton) and δ 12.1 (carboxylic acid proton).

Chemical Reactions Analysis

Types of Reactions

®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions : The tetrahydropyran ring can undergo substitution with nucleophiles.

Biology

In biological applications, this compound can be used for:

  • Enzyme Mechanism Studies : It acts as a substrate for specific enzymes, aiding in the exploration of metabolic pathways.
  • Drug Development : Its structural properties may contribute to the development of new pharmaceuticals targeting specific biological processes.

Industry

In industrial settings, propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- is utilized for:

  • Specialty Chemicals Production : It is involved in the formulation of specialty chemicals due to its reactivity.
  • Agricultural Chemicals : The compound exhibits potential antimicrobial properties, making it suitable for use in pesticides and herbicides.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, providing insights into its potential role in metabolic regulation.

Case Study 2: Industrial Applications

In an industrial context, a company reported using propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- as an intermediate for producing specialty polymers. The unique properties imparted by the tetrahydropyran ring enhanced the performance characteristics of the final products.

Mechanism of Action

The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyranyl ether group can act as a protecting group, allowing selective reactions at other functional sites. The propionic acid moiety can participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

3-[(Tetrahydro-2H-Pyran-2-yl)oxy]propanoic Acid (CAS: 1221443-23-7)

  • Structure : THP-O group on the 3rd carbon (vs. 2nd in the target compound).
  • Molecular Weight : 174.19 g/mol (identical to the target compound).
  • Properties : Altered spatial arrangement affects solubility and reactivity. The 3-substituted isomer may exhibit different hydrogen-bonding interactions, influencing crystallization behavior .

Ethyl 2-[(Tetrahydro-2H-Pyran-2-yl)oxy]propanoate (CAS: 73208-70-5)

  • Structure : Ethyl ester derivative of the target compound.
  • Molecular Formula : C₁₀H₁₈O₄ (MW: 202.25 g/mol).
  • Properties : Higher lipophilicity due to the ester group, making it more suitable for organic phase reactions. The (2S) -enantiomer is documented, highlighting stereoselective synthesis applications .

Phosphono Derivatives (e.g., CAS: 174276-12-1)

  • Structure: Propanoic acid with phosphono and THP-ester groups.
  • These derivatives are pivotal in medicinal chemistry for modulating bioavailability .

Functional Analogues in Agrochemicals

Haloxyfop (CAS: 69806-40-2)

  • Structure: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
  • Application : Herbicide targeting acetyl-CoA carboxylase.
  • Key Difference: Replacement of THP with a trifluoromethylpyridinylphenoxy group increases herbicidal activity but reduces hydrolytic stability .

Propanoic Acid, 2-[(6-Bromo-2-Chloro-3-Pyridinyl)oxy]- (CAS: 62805-01-0)

  • Structure : Bromo-chloro pyridinyl substituent.
  • Molecular Weight : 280.50 g/mol.
  • Properties : Halogenated aromatic groups enhance electrophilic reactivity, making it a precursor for cross-coupling reactions in pesticide synthesis .

Chromanone-Based Analogues (e.g., CAS: 61479-44-5)

  • Structure: Propanoic acid linked to a 4-oxochroman ring.
  • Properties : The fused aromatic system increases UV stability and rigidity, suitable for dye or polymer applications. Lower solubility in polar solvents compared to THP derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application Area
2-[(THP-2-yl)oxy]propanoic acid 95586-53-1 C₈H₁₄O₄ 174.19 THP ether, carboxylic acid Pharmaceutical synthesis
3-[(THP-2-yl)oxy]propanoic acid 1221443-23-7 C₈H₁₄O₄ 174.19 THP ether (C3), carboxylic acid Organic intermediates
Ethyl 2-[(THP-2-yl)oxy]propanoate 73208-70-5 C₁₀H₁₈O₄ 202.25 THP ether, ethyl ester Solvent-based reactions
Haloxyfop 69806-40-2 C₁₆H₁₂ClF₃NO₄ 375.72 Trifluoromethylpyridine, phenoxy Herbicide
2-[(6-Bromo-2-Cl-pyridinyl)oxy]PA 62805-01-0 C₈H₇BrClNO₃ 280.50 Halogenated pyridine, carboxylic acid Pesticide precursor

Research Findings and Key Differences

  • Reactivity : THP-protected acids (e.g., 95586-53-1) undergo acid-catalyzed deprotection, whereas halogenated analogues (e.g., 62805-01-0) participate in nucleophilic aromatic substitution .
  • Bioactivity : Agrochemical derivatives (haloxyfop) exhibit targeted enzyme inhibition, while THP-protected acids are generally inert in biological systems .
  • Stereochemical Impact : The (2R) -enantiomer of the target compound shows distinct synthetic utility compared to racemic mixtures in chiral resolution processes .

Biological Activity

Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as (2R)-2-(tetrahydro-2H-pyran-2-yloxy)propanoic acid, is an organic compound characterized by a tetrahydropyranyl ether group attached to a propanoic acid moiety. Its molecular formula is C8H14O4C_8H_{14}O_4, with a molecular weight of approximately 174.19 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with enzymes and cellular pathways. It can act as a substrate for various enzymes, leading to the formation of metabolites that influence cellular processes. The specific mechanisms include:

  • Enzyme Substrate Activity : The compound may serve as a substrate in enzymatic reactions, facilitating metabolic pathways.
  • Cellular Interaction : Its unique structure allows it to interact with proteins and enzymes, potentially leading to significant biological effects.

Antiproliferative Effects

Research indicates that propanoic acid derivatives, including the tetrahydropyranyl variant, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown cytotoxic effects on human malignant melanoma cells (A-375) and normal skin fibroblast cells (Hs27), suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its role in inhibiting specific enzymes related to metabolic disorders. For example, derivatives of propanoic acid have demonstrated inhibitory effects on carbonic anhydrase and acetylcholinesterase, which are relevant in conditions such as glaucoma and Alzheimer's disease .

Synthesis

The synthesis of propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves several steps:

  • Starting Materials : The synthesis typically begins with propanoic acid or its esters.
  • Reagents and Conditions : Lithium hydroxide in tetrahydrofuran is commonly used under controlled conditions to achieve high yields (up to 85%).
  • Purification : The product is purified through standard organic chemistry techniques such as evaporation and filtration .

Case Study 1: Antiproliferative Activity

A study evaluated the cytotoxic effects of propanoic acid derivatives on various cancer cell lines. The results indicated that compounds with the tetrahydropyranyl group exhibited significant inhibition of cell proliferation, particularly in melanoma cells. The IC50 values were determined through MTT assays, showing a concentration-dependent response .

Case Study 2: Enzyme Interaction

In another study, the interaction of propanoic acid derivatives with carbonic anhydrase was assessed. The results demonstrated that these compounds could effectively inhibit enzyme activity, suggesting their potential use in treating diseases where carbonic anhydrase plays a critical role .

Data Table: Biological Activities of Propanoic Acid Derivatives

Biological Activity Target Effect Reference
AntiproliferativeA-375 melanoma cellsCytotoxicity observed (IC50 values)
Enzyme inhibitionCarbonic anhydraseSignificant inhibition
Enzyme inhibitionAcetylcholinesteraseEffective inhibition

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